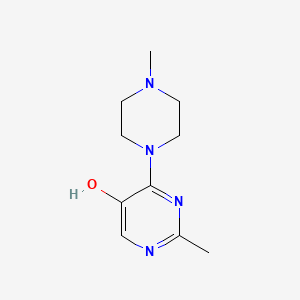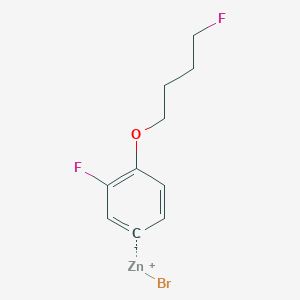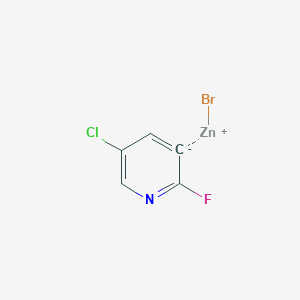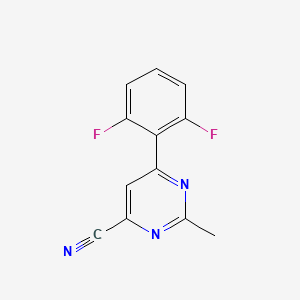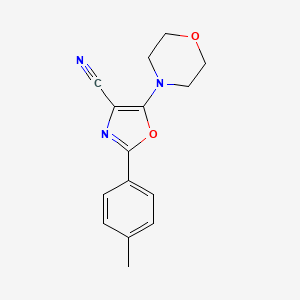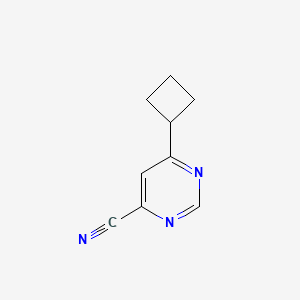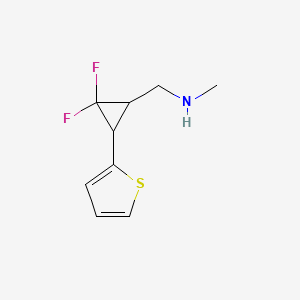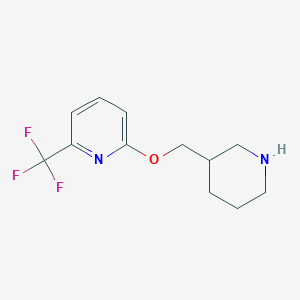![molecular formula C20H18N4O3 B14869759 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a furo[2,3-d]pyrimidine core with benzylamino and pyridinyl substituents, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a benzylamine and a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their enzyme inhibitory properties.
Furo[2,3-b]pyridines: Compounds with a furo-pyridine core, used in various chemical and biological applications
Uniqueness
6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts .
Propiedades
Fórmula molecular |
C20H18N4O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
6-(benzylamino)-1,3-dimethyl-5-pyridin-3-ylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-9-6-10-21-12-14)17(27-19(16)24(2)20(23)26)22-11-13-7-4-3-5-8-13/h3-10,12,22H,11H2,1-2H3 |
Clave InChI |
FRJWFJLMZUFKRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CN=CC=C4)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


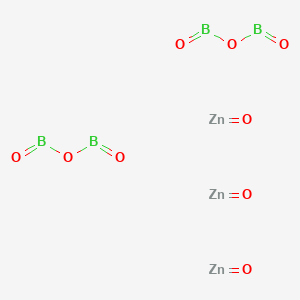
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
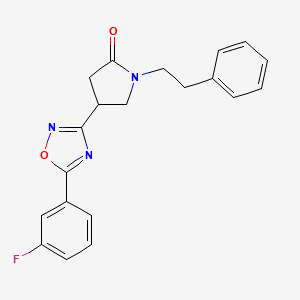
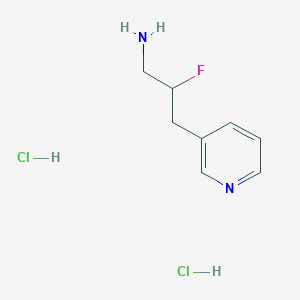
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
